![molecular formula C18H23ClN6O2 B2812179 N-(benzo[d][1,3]dioxol-5-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride CAS No. 1179464-19-7](/img/structure/B2812179.png)

N-(benzo[d][1,3]dioxol-5-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

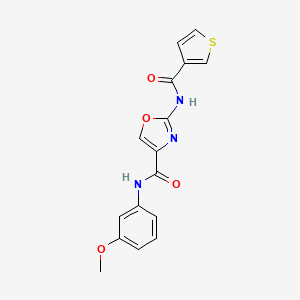

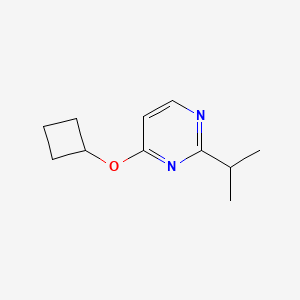

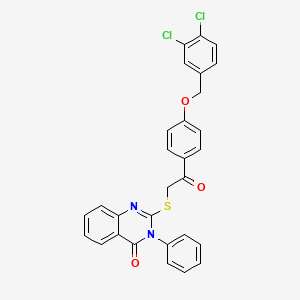

The compound is a complex organic molecule that contains a benzo[d][1,3]dioxol-5-yl group, a 1,3,5-triazin-2-amine group, and two pyrrolidin-1-yl groups . It’s worth noting that benzo[d][1,3]dioxol-5-yl group is found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities .

Wissenschaftliche Forschungsanwendungen

Selective Extraction of Americium(III)

Research on hydrophobic, tridentate nitrogen heterocyclic reagents, such as bis(triazinyl) pyridines, has shown significant potential in the selective extraction of americium(III) from europium(III) in nitric acid solutions. These compounds, exhibiting resistance to hydrolysis and radiolysis, enhance the separation efficiency of americium(III), highlighting their application in nuclear waste management and the reprocessing of spent nuclear fuel (Hudson et al., 2006).

Novel Src Kinase Inhibitors

The development of novel multitargeted, orally active protein tyrosine kinase inhibitors, such as TG100435 and its metabolites, demonstrates significant advances in cancer therapy. These compounds exhibit potent inhibition against a range of kinases, showing promise for systemic cancer treatments due to their favorable pharmacokinetic profiles and the formation of more potent metabolites via oxidation processes (Hu et al., 2007).

Drug Delivery Systems

Studies on the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages have opened new avenues in drug delivery systems. These host-guest compounds show increased cytotoxicities against cancer cells when compared to the empty cage, suggesting a novel approach to targeting and killing cancer cells with minimal side effects (Mattsson et al., 2010).

Antimicrobial and Antifungal Agents

The synthesis of new quinazolinone derivatives based on the reaction of 3-chloro-1-benzothiophene-2-carbonylchloride with various nucleophiles has shown potential in developing antimicrobial and antifungal agents. These compounds exhibit a broad spectrum of activity, indicating their usefulness in combating resistant microbial strains (Naganagowda & Petsom, 2011).

Synthesis of Novel Heterocycles

Efforts in synthesizing novel heterocycles, such as pyrrolo[2,3-d][1,2,3]triazines, have highlighted the chemical versatility and reactivity of triazine-based compounds. These studies provide insights into the construction of complex molecular architectures, contributing to the development of new materials and pharmaceuticals (Migawa & Townsend, 2001).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2.ClH/c1-2-8-23(7-1)17-20-16(21-18(22-17)24-9-3-4-10-24)19-13-5-6-14-15(11-13)26-12-25-14;/h5-6,11H,1-4,7-10,12H2,(H,19,20,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHRWIWPOMAPOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC4=C(C=C3)OCO4)N5CCCC5.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(3-((perfluoropropyl)thio)phenyl)acetamide](/img/structure/B2812100.png)

![N-(2,3-dimethylphenyl)-2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2812102.png)

![6-Fluoro-2-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1,3-benzoxazole](/img/structure/B2812106.png)

![2-Benzyl 8-tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-2,4,8-tricarboxylate](/img/structure/B2812107.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)